1,2,3-Propanetricarboxylic acid tributyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Propanetricarboxylic acid tributyl ester can be synthesized through the esterification of citric acid with butanol in the presence of an acid catalyst . The reaction typically involves heating citric acid and butanol under reflux conditions, with sulfuric acid or p-toluenesulfonic acid as the catalyst . The reaction proceeds as follows:
Citric acid+3ButanolCatalyst1,2,3-Propanetricarboxylic acid tributyl ester+3Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity . The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure efficient conversion of citric acid to the desired ester .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Propanetricarboxylic acid tributyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Oxidation: Under oxidative conditions, the ester can be converted to its corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Citric acid and butanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1,2,3-Propanetricarboxylic acid tributyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.
Industry: Widely used in the production of flexible PVC, food packaging materials, and children’s toys.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetricarboxylic acid tributyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material . This compound does not have a specific molecular target or pathway but exerts its effects through physical interactions with polymers .
Comparison with Similar Compounds
Similar Compounds
Tributyl citrate: Similar in structure but lacks the acetyl group.
Acetyl tributyl citrate: Another ester of citric acid with similar plasticizing properties.
Triethyl citrate: An ester of citric acid with ethyl groups instead of butyl groups.
Uniqueness
1,2,3-Propanetricarboxylic acid tributyl ester is unique due to its combination of excellent plasticizing properties, low toxicity, and biocompatibility . Its ability to enhance the flexibility of polymers while maintaining safety standards makes it a preferred choice in various applications .
Properties
IUPAC Name |
tributyl propane-1,2,3-tricarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h15H,4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICOURSUYWHPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)C(=O)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346358 | |
Record name | Tributyl propane-1,2,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38094-11-0 | |
Record name | Tributyl propane-1,2,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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